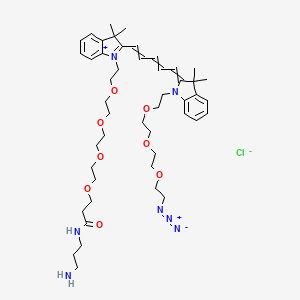

N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5

Description

Conceptual Framework of Advanced Molecular Probes for Biological Research

Advanced molecular probes are engineered molecules that allow for the detection and study of specific biological entities or events. nih.gov These probes are designed to be highly sensitive and specific, enabling researchers to observe complex processes within living cells and organisms with minimal disruption. digitellinc.comrsc.org The development of fluorescent probes, in particular, has revolutionized biological imaging, offering a non-invasive way to gain insights into protein dynamics, interactions, and localization. nih.gov The key principle behind these probes is their ability to emit light upon excitation, with the characteristics of this light providing information about the probe's environment and binding state. rsc.org

Significance of Modular Design and Synthesis in Fluorescent Bioconjugates

The effectiveness of a fluorescent probe is largely dependent on its chemical architecture. A modular design approach, where different functional units are combined, has become a cornerstone of modern probe development. nih.govacs.org This strategy allows for the creation of "heterobifunctional" dyes, which incorporate multiple functionalities into a single molecule. bohrium.comnih.gov This modularity is crucial for creating versatile tools that can be adapted for a wide range of biological studies. nih.gov

The synthesis of these complex molecules often involves techniques like "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. researchgate.netlumiprobe.com Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction that allows for the efficient joining of molecular fragments under mild, biologically compatible conditions. researchgate.netlumiprobe.comresearchgate.net This method is particularly advantageous as it prevents the degradation of sensitive functional groups, a common challenge in traditional synthesis methods. nih.govacs.org The ability to introduce delicate functionalities in the final steps of synthesis is a key advantage of this modular approach. acs.orgnih.gov

N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 as a Representative Architecture for Research Applications

This compound serves as an excellent example of a modern, multifunctional fluorescent probe. Its structure is a testament to the power of modular design, incorporating several key features that make it a valuable tool for researchers.

This compound features a Cy5 core, a cyanine (B1664457) dye known for its brightness and emission in the far-red to near-infrared (NIR) spectrum. nih.govbroadpharm.com This is particularly advantageous for biological imaging as it minimizes background fluorescence from native cellular components. nih.govrsc.org

The molecule is further equipped with two distinct functional arms. One arm terminates in an azide (B81097) group (N3), a key component for "click chemistry" reactions. medchemexpress.combroadpharm.com This allows the probe to be easily and specifically attached to other molecules that have been modified to contain an alkyne group. lumiprobe.comlumiprobe.com This bioorthogonal conjugation strategy is highly specific and does not interfere with biological processes. mdpi.com

The other arm of the probe features a primary amine group (NH2). broadpharm.comaxispharm.com This amine provides a reactive handle for conjugation to a variety of molecules, such as proteins or peptides, often through the formation of a stable amide bond. thermofisher.com

In essence, this compound is a highly versatile molecule. It can act as a bridge, connecting two different molecules of interest, while simultaneously providing a fluorescent signal for their detection and tracking. This dual functionality makes it a powerful tool for a wide range of applications in chemical biology, from studying protein-protein interactions to developing targeted drug delivery systems. medchemexpress.comtargetmol.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C47H70ClN7O8 | targetmol.com |

| Molecular Weight | 896.55 g/mol | targetmol.com |

| Excitation Maximum | ~649 nm | 0qy.combroadpharm.com |

| Emission Maximum | ~667 nm | 0qy.combroadpharm.com |

| Reactive Groups | Azide, Amine | medchemexpress.comaxispharm.com |

Properties

Molecular Formula |

C47H70ClN7O8 |

|---|---|

Molecular Weight |

896.6 g/mol |

IUPAC Name |

N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |

InChI |

InChI=1S/C47H69N7O8.ClH/c1-46(2)39-13-8-10-15-41(39)53(23-27-58-31-35-61-34-30-57-26-22-51-52-49)43(46)17-6-5-7-18-44-47(3,4)40-14-9-11-16-42(40)54(44)24-28-59-32-36-62-38-37-60-33-29-56-25-19-45(55)50-21-12-20-48;/h5-11,13-18H,12,19-38,48H2,1-4H3;1H |

InChI Key |

HEHYWAHYIBFKTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCCN)C.[Cl-] |

Origin of Product |

United States |

Advanced Bioconjugation Strategies with N Azide Peg3 N Amine C3 Peg4 Cy5

Click Chemistry for Site-Specific Labeling and Conjugationmedchemexpress.commedchemexpress.comorganic-chemistry.org

The azide (B81097) moiety of N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 is a key functional group for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. organic-chemistry.org These reactions proceed rapidly to completion under mild, aqueous conditions, making them ideal for modifying complex biological molecules. researchgate.netnih.govrsc.org This probe can participate in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions. medchemexpress.commedchemexpress.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Probe Derivatizationmedchemexpress.comnih.govrsc.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful tool for covalently linking the azide-containing Cy5 probe to biomolecules that have been functionalized with a terminal alkyne. nih.govrsc.orgwikipedia.org This reaction, catalyzed by copper(I) ions, forms a stable triazole linkage. nih.govwikipedia.org The high specificity and reaction rate of CuAAC allow for the precise, site-specific labeling of proteins, nucleic acids, and other biomolecules. researchgate.netnih.gov For instance, researchers can introduce an alkyne group into a specific site on a protein through genetic code expansion with an unnatural amino acid. Subsequently, the this compound probe can be attached to this engineered site, enabling targeted fluorescence imaging. The reaction's reliability and the stability of the resulting conjugate make it a favored method in various applications, including proteomics and drug discovery. nih.govrsc.org

Key Features of CuAAC Reactions:

| Feature | Description |

| Catalyst | Copper(I) |

| Reactants | Azide and a terminal alkyne |

| Product | Stable 1,4-disubstituted triazole |

| Conditions | Mild, aqueous environments |

| Efficiency | High yield and specificity |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live System Applicationsmedchemexpress.comresearchgate.netnih.gov

A significant advantage of the azide group is its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of copper-free click chemistry that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. medchemexpress.comresearchgate.net The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making SPAAC highly suitable for applications in living cells and organisms. researchgate.netnih.gov For example, a biomolecule within a living cell can be metabolically labeled with a cyclooctyne-containing sugar or amino acid. The subsequent introduction of this compound allows for the visualization of these tagged biomolecules in their native environment. nih.govnih.gov

Fluorogenic Click Reactions for Enhanced Detection

Fluorogenic click reactions represent an advanced application where the fluorescence of the Cy5 dye is modulated upon conjugation. In its unconjugated state, the fluorophore's emission may be quenched. The click reaction with a target biomolecule can alleviate this quenching, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence provides a high signal-to-noise ratio, as background fluorescence from the unreacted probe is minimal. This is particularly advantageous for no-wash imaging experiments in live cells, where removing excess unbound probe is not feasible. nih.gov The design of fluorogenic probes often involves harnessing torsional restriction in the excited state of the cyanine (B1664457) dye upon binding to a target. nih.govacs.org

Amine-Reactive Bioconjugation Methodologiesaatbio.com

The primary amine group on the this compound probe provides a second, independent route for bioconjugation. This amine can be covalently linked to various functional groups present on biomolecules, most commonly activated esters. aatbio.com

Covalent Attachment to Biomoleculesbioclone.netox.ac.uk

The primary amine of the probe can readily react with N-hydroxysuccinimidyl (NHS) esters, which are common amine-reactive functional groups. bioclone.netyoutube.com NHS esters can be introduced onto biomolecules, such as proteins, at their lysine (B10760008) residues or N-terminus. The reaction between the amine on the Cy5 probe and the NHS ester on the biomolecule forms a stable amide bond. youtube.comroyalsocietypublishing.org This method is widely used for labeling antibodies, proteins, and other molecules for applications in fluorescence microscopy, flow cytometry, and immunoassays. bioclone.net

Common Amine-Reactive Chemistries:

| Reactive Group on Biomolecule | Resulting Covalent Bond with Amine Probe |

| N-hydroxysuccinimidyl (NHS) ester | Amide |

| Isothiocyanate | Thiourea |

| Carboxylic acid (with carbodiimide) | Amide |

Considerations for Chemoselectivity and Orthogonality in Complex Biological Milieusbohrium.comdntb.gov.uanih.gov

The presence of two distinct reactive handles—an azide and an amine—on this compound allows for orthogonal bioconjugation strategies. bohrium.comdntb.gov.ua Orthogonal chemistry refers to the ability to perform multiple, specific reactions in the same pot without them interfering with one another. bohrium.comnih.gov For example, the azide group can be selectively reacted with an alkyne-modified biomolecule via a click reaction, while the amine group can simultaneously or sequentially be conjugated to a different biomolecule functionalized with an NHS ester. This dual-labeling capability is invaluable for studying complex biological interactions and assembling sophisticated biomolecular constructs. dntb.gov.ua

Achieving high chemoselectivity is crucial when working in complex biological environments, such as cell lysates or living organisms, which contain a multitude of potentially reactive functional groups. nih.gov The high specificity of click chemistry ensures that the azide group reacts only with its alkyne partner. researchgate.net Similarly, by controlling the reaction conditions (e.g., pH), the amine group can be directed to react preferentially with the intended activated ester, minimizing non-specific labeling. youtube.com The PEG linkers in the probe's structure also contribute to its utility by enhancing water solubility and reducing non-specific binding to biomolecules. biorxiv.org

Impact of PEG Linkers on Conjugation Efficiency and Bioconjugate Stability

The PEG linkers provide a flexible, hydrophilic arm that separates the reactive termini (azide and amine) and the Cy5 fluorophore from the target biomolecule. This separation minimizes steric hindrance, allowing the reactive groups to access their targets more easily, which can lead to higher conjugation efficiency. scbt.com Furthermore, the azide group is designed to participate in highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The resulting 1,2,3-triazole ring is exceptionally stable under a wide range of biological conditions, including variations in pH and exposure to oxidizing or reducing agents, thus contributing to the chemical robustness of the final conjugate. nih.gov

Research Findings on Conjugation Efficiency

The length and structure of a PEG linker can have a pronounced effect on conjugation outcomes. Research on PEGylated proteins has shown that longer or more complex linkers can influence reaction yields. For instance, a study on different di-branched 40 kDa PEG linkers conjugated to interferon α-2a demonstrated a relationship between the linker's structure, the conjugation yield, and the bioactivity of the resulting conjugate. indexcopernicus.com While longer linkers might be more reactive in certain contexts, this does not always translate to preserved biological function. indexcopernicus.comresearchgate.net The study found that although longer linkers can be more reactive during conjugation, they can have an inverse effect on the in vitro bioactivity of the final product. mdpi.com

| Conjugate | Linker Description | Conjugation Yield (%) | Specific Bioactivity (IU/mg) |

| mPEG₂L-IFN | Long Linker | 25% | 2.8 x 10⁶ |

| mPEG₂P-IFN | Propyl Linker | 24% | 3.95 x 10⁶ |

| mPEG₂M-IFN | Methyl Linker | 17% | 6.7 x 10⁶ |

This table presents data from a study on PEG-interferon conjugates, illustrating how linker structure affects conjugation yield and the biological activity of the final product. indexcopernicus.com

Research Findings on Bioconjugate Stability

The stability of a bioconjugate is multifaceted, encompassing conformational stability, resistance to degradation, and preservation of function. The identity of the chemical linker connecting PEG to a protein has been shown to be a critical factor in the conformational stability of the final molecule. nih.gov Studies using a model WW domain protein revealed that linkers containing rigid, planar functional groups like amides or triazoles close to the peptide backbone provide the largest increases in conformational stability. nih.gov This suggests that the triazole ring formed by the azide group in this compound contributes positively to the structural integrity of its conjugates.

| PEG-Protein Conjugate | Linker Type | Change in Unfolding Free Energy (ΔΔGU-F, kcal/mol) |

| 1p | Amide | -0.30 |

| m1p | N-methyl Amide | -0.30 |

| 3p | Triazole | -0.27 |

| 5p | Amide | -0.23 |

| 6p | Triazole | -0.21 |

This table shows the change in the free energy of unfolding for a WW domain protein when conjugated with a PEG4 linker via different chemical functionalities. A more negative value indicates greater stabilization. The data demonstrates that linkers forming rigid planar groups, such as amides and triazoles, are highly stabilizing. nih.gov

PEGylation as a whole generally enhances the stability of conjugated proteins. mdpi.com However, the length of the PEG chain can modulate this effect. While longer PEG chains can increase the hydrodynamic radius, potentially protecting a molecule from renal clearance and proteolysis, they can also impact the molecule's functional efficacy. nih.gov Research on PEGylated carbonic anhydrase inhibitors for cancer therapy showed that conjugates with shorter PEG backbones (e.g., 1 kDa, 2 kDa) were more effective at killing tumor cells than those with much longer backbones (e.g., 5 kDa, 20 kDa). nih.gov This highlights a crucial optimization challenge: the linker must be long enough to confer stability and solubility benefits without compromising the biological activity of the conjugate. In the context of this compound, the relatively short PEG3 and PEG4 units represent a design choice that balances these competing factors.

| PEGylated Inhibitor | PEG Linker Length (kDa) | Cell Viability (%) in HT-29 Spheroids (100 µM) |

| DTP1K | 1 | ~35% |

| DTP2K | 2 | ~40% |

| DTP3.4K | 3.4 | ~45% |

| DTP5K | 5 | ~55% |

| DTP20K | 20 | ~80% |

This table, adapted from a study on PEGylated carbonic anhydrase inhibitors, demonstrates that shorter PEG linkers resulted in greater efficacy (lower cell viability) in a 3D tumor spheroid model. nih.gov

Finally, experimental studies on radiolabeled antibody constructs incorporating a PEG3 linker found that while the linker improved aqueous solubility and radiochemical conversion, it also resulted in more rapid excretion of radioactivity compared to constructs without the PEG chain. acs.org This indicates that even short PEG linkers like PEG3 and PEG4 can significantly alter the metabolic fate and pharmacokinetic properties of a bioconjugate, often leading to faster clearance of unbound or metabolized fragments. acs.org

Applications of N Azide Peg3 N Amine C3 Peg4 Cy5 in Contemporary Biological Research

Fluorescence Imaging in Subcellular and Cellular Contexts

The far-red emission of the Cy5 fluorophore within N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 makes it an excellent candidate for various fluorescence imaging applications, minimizing interference from cellular autofluorescence. researchgate.netnih.gov Its bifunctional nature allows for precise, targeted labeling of biomolecules within complex biological systems.

Real-time Monitoring of Biological Processes via Live-Cell Imaging

Live-cell imaging enables the visualization of dynamic processes in their native cellular environment. lubio.ch The cell permeability and low cytotoxicity of cyanine (B1664457) dyes, coupled with bioorthogonal labeling strategies, facilitate the tracking of proteins and other biomolecules in real time. lubio.chnih.gov The azide (B81097) group on This compound can be covalently linked to alkyne-modified biomolecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). nih.govmedchemexpress.com This allows for the specific labeling of newly synthesized proteins or glycans that have been metabolically engineered to incorporate an alkyne group. nih.gov

For instance, researchers have successfully used azide-functionalized dyes to label and track the localization and trafficking of proteins within living cells. nih.gov The amine group on the molecule provides an alternative handle for conjugation to proteins or other targets via standard amide bond formation, further expanding its versatility in live-cell imaging studies. broadpharm.com The dynamic uptake and intracellular distribution of Cy5-labeled probes have been monitored in various cell lines, revealing cell-type-specific behaviors. researchgate.net

Table 1: Example Research Findings in Live-Cell Imaging

| Research Focus | Model System | Key Findings | Citation |

|---|---|---|---|

| Tracking of labeled hyperbranched polymers | MDA-MB-468, U251-mg, and other cell lines | The intracellular-to-extracellular fluorescence ratio of Cy5-labeled polymers was quantified over time, demonstrating cell-type-specific uptake kinetics. | researchgate.net |

| Labeling of newly synthesized proteins | HeLa cells | Azide-reactive dyes successfully labeled proteins containing metabolically incorporated azidohomoalanine (Aha), enabling visualization of protein synthesis in live cells. | nih.gov |

| Localization of cell-penetrating peptides | BxPC3 cells | Cy5-labeled peptides were observed to localize within lysosomes, indicating endocytosis as the primary uptake mechanism. | nih.gov |

| Imaging of tumor vasculature | U87MG glioblastoma xenograft in mice | A Cy5.5-conjugated peptide probe allowed for rapid and specific imaging of tumor vasculature in living mice. | nih.gov |

Multi-color Imaging and Co-localization Studies

The spectrally distinct emission of Cy5 allows it to be used in conjunction with other fluorophores for multi-color imaging, enabling the simultaneous visualization of multiple cellular components. nih.govnih.gov This is crucial for co-localization studies, which aim to determine the spatial proximity of different biomolecules and infer potential interactions. The Cy5 dye is often paired with shorter-wavelength dyes like Cy3. nih.gov

In such experiments, one biomolecule can be targeted using the azide functionality of This compound (via click chemistry), while another is labeled with a different fluorophore through its amine group or other means. This dual-labeling strategy allows for the precise investigation of protein-protein or protein-nucleic acid co-localization within specific subcellular compartments. The use of spectrally well-separated dyes like Cy3 and Cy5 minimizes bleed-through between channels, leading to more accurate co-localization analysis. nih.gov

Table 2: Fluorophore Combinations for Multi-color Imaging

| Fluorophore 1 | Fluorophore 2 | Application | Key Advantage | Citation |

|---|---|---|---|---|

| Cy3 | Cy5 | DNA-protein interactions | Well-separated spectra allow for clear distinction between the two labeled molecules. | nih.gov |

| GCaMP6s (Green) | HVI-Cy5 (Far-red) | Simultaneous imaging of calcium and voltage | Enables monitoring of two distinct physiological events in the same neuron. | |

| Cy3 | Cy5, Cy7 | Three-color FRET | Allows for the simultaneous measurement of distances between three different points on a molecule or complex. | nih.govnih.gov |

Integration with Advanced Fluorescence Microscopy Techniques

The photophysical properties of Cy5 make it compatible with several advanced fluorescence microscopy techniques that overcome the diffraction limit of light, enabling super-resolution imaging. nih.gov These methods, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), allow for the visualization of cellular structures with unprecedented detail. nih.govnih.gov

In STED microscopy, a donut-shaped depletion laser is used to silence the fluorescence of dyes at the periphery of the excitation spot, effectively narrowing the point-spread function and enhancing resolution. nih.gov Cy5 and similar far-red dyes are well-suited for STED imaging due to their photostability and response to commercially available depletion lasers. nih.gov

STORM relies on the photoswitching of fluorescent probes between a fluorescent "on" state and a dark "off" state. By activating only a sparse subset of molecules at a time, their positions can be precisely localized. Cy5 can be paired with an "activator" dye (like Cy3) to create a photoswitchable reporter pair for STORM imaging. medchemexpress.com The azide and amine functionalities of This compound allow it to be incorporated into complex biological structures that can then be studied using these powerful super-resolution techniques.

Development and Utilization of Fluorescent Biosensors

The ability to conjugate This compound to various biomolecules makes it a valuable component in the design of fluorescent biosensors. nih.gov These sensors can be engineered to report on the presence or activity of specific analytes, from small ions to large macromolecules. nih.govnih.gov

Principles of Sensor Design and Signal Transduction Mechanisms (e.g., FRET)

A common strategy in biosensor design is to utilize Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process that occurs between a donor and an acceptor fluorophore when they are in close proximity (typically 1-10 nm). nih.gov The efficiency of FRET is highly dependent on the distance between the two dyes. This principle can be harnessed to create "molecular rulers" that report on conformational changes in proteins or binding events.

Cy5 is an excellent FRET acceptor when paired with a suitable donor dye, such as Cy3 or Alexa Fluor 555. researchgate.net A biosensor can be constructed by labeling a single molecule (e.g., a protein that changes conformation upon binding a ligand) or two interacting molecules with the donor and acceptor dyes. The azide and amine groups of This compound provide the necessary handles to attach the Cy5 acceptor to a specific site on the biomolecule(s) of interest. A change in the FRET efficiency, measured as a change in the fluorescence intensity of the donor or acceptor, signals the biological event.

Table 3: Common FRET Pairs and Their Spectral Properties

| Donor Fluorophore | Acceptor Fluorophore | Donor Emission Max (nm) | Acceptor Excitation Max (nm) | Förster Radius (R₀) (Å) |

|---|---|---|---|---|

| Cy3 | Cy5 | ~570 | ~649 | ~50-60 |

| Alexa Fluor 488 | Cy5 | ~519 | ~649 | ~56 |

| Alexa Fluor 555 | Cy5 | ~565 | ~649 | ~70 |

Tracking Molecular Dynamics and Interactions

FRET-based biosensors incorporating Cy5 are powerful tools for tracking molecular dynamics and interactions in real time. nih.govnih.gov By monitoring changes in FRET signals, researchers can study a wide range of biological processes, including protein folding, enzyme activity, and the assembly and disassembly of macromolecular complexes.

For example, a three-color FRET system using Cy3, Cy5, and Cy7 has been employed to observe the complex dynamics of chromatin remodeling. nih.gov In this setup, the movement of DNA relative to a histone protein could be tracked by changes in the FRET efficiencies between the three dyes. The bifunctional nature of This compound makes it an ideal reagent for constructing such sophisticated multi-component FRET systems, allowing for precise placement of the Cy5 acceptor within the molecular machinery being studied. These approaches provide quantitative insights into the kinetics and mechanisms of fundamental biological processes that are not accessible through other methods. nih.gov

Sensing of Biological Analytes

The design of this compound allows for its use in the development of sophisticated biosensors. The presence of both an azide and an amine group enables a "dual-functional" approach to conjugation, where the probe can be linked to different molecules to create a specific sensing system. For instance, the amine group can be used to attach the dye to a targeting moiety, such as an antibody or a peptide, that specifically recognizes a biological analyte of interest. The azide group can then be used to "click" the probe onto a surface or another molecule, facilitating the construction of a complete sensor.

The core of its sensing capability lies in the Cy5 fluorophore. Cy5 is a near-infrared (NIR) dye, meaning it absorbs and emits light in the near-infrared spectrum. This is particularly advantageous for biological sensing as it minimizes background fluorescence from biological tissues, leading to a better signal-to-noise ratio. nih.gov When the targeting moiety binds to its specific analyte, the local concentration of the Cy5 dye increases at the target site, resulting in a detectable fluorescent signal that indicates the presence and, in some cases, the quantity of the analyte.

While specific studies on this compound for analyte sensing are not widely published, research on similar azide- and amine-functionalized Cy5 dyes demonstrates their potential. For example, such probes have been used to develop biosensors for detecting specific proteins, enzymes, or nucleic acids. The principle often involves a change in the fluorescent signal upon binding, which can be engineered to be an "on" or "off" switch, providing clear detection of the target analyte.

Research into Enhanced Biocompatibility and Systemic Applications in Preclinical Models

The use of fluorescent probes in living organisms, or in vivo, requires careful consideration of their biocompatibility. The this compound compound incorporates polyethylene (B3416737) glycol (PEG) linkers, a feature specifically designed to enhance its suitability for preclinical research. PEG is a hydrophilic and biocompatible polymer that can reduce the non-specific binding of the probe to cells and proteins in the body. This "stealth" property helps to prolong the circulation time of the probe and minimize potential toxic effects.

In preclinical studies, which often involve animal models, the biocompatibility of a probe is crucial for obtaining meaningful data. The PEG chains in this compound help to prevent the rapid clearance of the probe by the immune system and the reticuloendothelial system (RES), which includes organs like the liver and spleen. This allows the probe to remain in circulation longer, increasing the probability of it reaching its intended target.

While there is a lack of specific preclinical data for this compound, studies on other PEGylated Cy5 probes have shown that the inclusion of PEG significantly improves their pharmacokinetic properties. For example, PEGylated nanoparticles labeled with Cy5 have demonstrated enhanced stability and biocompatibility in animal models. nih.gov These studies support the rationale behind the design of this compound for systemic applications in preclinical research.

| Feature | Benefit in Preclinical Models | Supporting Rationale |

| PEGylation | Enhanced biocompatibility, reduced immunogenicity, and prolonged circulation time. | PEG is a well-established polymer for improving the in vivo performance of biomolecules and nanoparticles. |

| Cy5 Fluorophore | Near-infrared emission allows for deep tissue imaging with reduced background signal. | NIR light can penetrate biological tissues more effectively than visible light. mdpi.com |

| Dual-Functional Groups | Versatile conjugation to targeting moieties for specific in vivo applications. | Azide and amine groups allow for controlled and specific attachment to a wide range of biomolecules. medchemexpress.com |

Strategies for Minimizing Non-Specific Interactions and Improving Signal-to-Background Ratio

A major challenge in fluorescence imaging is distinguishing the specific signal from the target from the background noise caused by non-specific binding of the probe. The design of this compound incorporates features that help to address this issue. The PEG linkers, as mentioned earlier, play a key role in minimizing non-specific interactions. By creating a hydrophilic shield around the Cy5 dye, PEG reduces its tendency to stick to random cells and proteins, thereby lowering the background signal.

Another strategy to improve the signal-to-background ratio is the use of "activatable" probes. mdpi.com While this compound is an "always-on" probe, its dual-functional nature allows it to be incorporated into more complex activatable systems. For example, it could be conjugated to a quenching molecule that suppresses its fluorescence until a specific enzyme cleaves the linker, releasing the Cy5 and "turning on" the signal only in the presence of the target enzyme.

Furthermore, optimizing the imaging protocol itself can enhance the signal-to-noise ratio. This can include using appropriate filters to block out unwanted wavelengths of light and employing advanced imaging techniques like spectral imaging to separate the specific fluorescence signal from autofluorescence. nih.govyoutube.com

| Strategy | Mechanism | Impact on Imaging |

| PEGylation | Reduces non-specific binding of the probe to biological molecules and surfaces. | Lowers background noise and improves the clarity of the target signal. |

| Targeted Delivery | Conjugation to a specific targeting moiety directs the probe to the site of interest. | Increases the local concentration of the probe at the target, enhancing the specific signal. |

| Activatable Probe Design | Fluorescence is "switched on" only in the presence of a specific biological trigger. | Dramatically reduces background fluorescence from non-target areas. mdpi.com |

| Advanced Imaging Techniques | Spectral imaging and other methods can computationally remove background signals. | Improves the overall quality and reliability of the imaging data. nih.gov |

Considerations for In Vivo Research Imaging, Including Deep Tissue Penetration

The Cy5 fluorophore in this compound is a near-infrared dye, which is a critical feature for in vivo imaging. Biological tissues are less opaque to NIR light compared to visible light, which means that NIR fluorescence can be detected from deeper within the body. nih.govmdpi.com This property is essential for non-invasively studying biological processes in living animals.

The penetration depth of NIR light allows for the imaging of organs and tissues that would otherwise be inaccessible without surgery. This has significant implications for preclinical research, as it enables the longitudinal study of disease progression and response to treatment in the same animal over time. The development of advanced NIR imaging systems, including those that operate in the second NIR window (NIR-II, 1000-1700 nm), promises even deeper tissue penetration and higher resolution imaging. nih.gov

While the Cy5 dye in this compound emits in the NIR-I window, its properties still offer significant advantages for deep tissue imaging compared to visible fluorophores. The combination of its NIR fluorescence and the enhanced biocompatibility provided by the PEG linkers makes this compound a promising tool for a wide range of in vivo imaging applications, from tracking labeled cells to visualizing tumors.

Analytical Characterization and Methodological Advancements

Spectroscopic Analysis of Cy5-Containing Bioconjugates

The spectroscopic properties of Cy5 and its derivatives are central to their utility in biological research. The Cy5 core structure typically exhibits maximum excitation and emission wavelengths around 650 nm and 670 nm, respectively. glpbio.com However, these properties can be influenced by the local environment and conjugation to biomolecules.

Evaluation of Photophysical Properties Relevant to Biological Studies

The photophysical characteristics of Cy5 bioconjugates are critical for their performance in applications like fluorescence resonance energy transfer (FRET) and single-molecule imaging. Key parameters include quantum yield, fluorescence lifetime, and photostability.

Conjugation of Cy5 to biomolecules such as proteins or nucleic acids can alter its photophysical properties. For instance, attachment to a protein can lead to an increase in fluorescence lifetime. cambridge.org The quantum yield of Cy5 derivatives can also be modulated by structural modifications. For example, certain modifications to the non-conjugated regions of the Cy5 scaffold have been shown to enhance quantum yields while maintaining similar fluorescence wavelengths. acs.org

Directly linking triplet-state quenchers (TSQs) like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to Cy5 has been demonstrated to significantly enhance its photostability and reduce blinking without altering its native spectral characteristics. nih.gov These self-healing dyes show improved performance in demanding fluorescence applications. nih.gov

Table 1: Photophysical Properties of Cy5 and its Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Cy5 | ~650 | ~670 | ~0.205 (as dGTP-L-WHD Cy5) | glpbio.comacs.org |

| dGTP-L-WHD Cy5-D1 | 649.0 - 651.0 | 666.0 - 669.0 | > 0.205 | acs.org |

| dGTP-L-WHD Cy5-D3 | 649.0 - 651.0 | 666.0 - 669.0 | > 0.205 | acs.org |

| Cy5-COT | Indistinguishable from Cy5 | Indistinguishable from Cy5 | Increased by 25% vs Cy5 | nih.gov |

| Cy5-NBA | Indistinguishable from Cy5 | Indistinguishable from Cy5 | Unchanged vs Cy5 | nih.gov |

| Cy5-Trolox | Indistinguishable from Cy5 | Indistinguishable from Cy5 | Decreased by 20% vs Cy5 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Studies on Fluorophore Stability in Aqueous and Biological Environments

The stability of Cy5 fluorophores is a critical factor for their use in biological studies, as they can be susceptible to photobleaching and degradation in aqueous and biological environments. sigmaaldrich.comresearchgate.net The presence of ozone can also significantly decrease the fluorescence intensity of Cy5. sigmaaldrich.com

The inclusion of PEG linkers, as in N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5, can improve the water solubility and stability of the dye. nih.gov Furthermore, direct conjugation of triplet-state quenchers (TSQs) to Cy5 has been shown to reduce photobleaching in both deoxygenated and oxygenated environments, which is particularly beneficial for live-cell imaging. nih.gov For instance, in an oxygenated environment, Cy5-TSQ conjugates showed a two- to sevenfold reduction in photobleaching compared to the parent Cy5 compound. nih.gov

Evaluation of Conjugation Efficiency and Selectivity

The efficiency and selectivity of conjugation reactions are paramount for the successful preparation of well-defined bioconjugates. The this compound compound offers two distinct reactive handles for orthogonal conjugation strategies.

The azide (B81097) group is amenable to "click chemistry," a set of highly efficient and selective bioorthogonal reactions. nih.gov Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction known for its high yields (often exceeding 95%) and reproducibility when conjugating peptides and oligonucleotides. mdpi.com The reaction conditions, including pH and the presence of a copper catalyst, can be optimized to enhance efficiency. mdpi.comresearchgate.net Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. medchemexpress.com

The primary amine group can be reacted with various electrophiles, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. The efficiency of this reaction is pH-dependent, with a pH range of 7-9 generally providing a good balance between reaction rate and stability of the NHS ester. nih.govresearchgate.net The length and composition of the linker, including the PEG chains in this compound, can influence conjugation efficiency by improving solubility and reducing steric hindrance. nih.gov

Theoretical and Computational Approaches in Probe Optimization

Theoretical and computational methods play a crucial role in understanding and optimizing the properties of fluorescent probes like Cy5 and its derivatives. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) are powerful tools for investigating the photophysical properties of these molecules. acs.orgacs.org

Computational studies have shown that modifications to the non-conjugated regions of the Cy5 scaffold can enhance photophysical properties without significantly altering the spectral characteristics. acs.org For example, introducing substituents at the N- or 3-positions of the indole (B1671886) rings can lead to higher quantum yields. acs.org Theoretical calculations can predict how different substituents will affect the electronic structure and, consequently, the absorption and emission wavelengths of the dye. acs.orgnih.gov

Furthermore, computational models can be used to simulate the behavior of probes in complex biological systems. nih.govplos.org These models can help in the design of probes with optimized properties for specific applications, such as targeted imaging. nih.govplos.org By simulating the interactions of a probe with its biological target and environment, researchers can predict its performance and guide the synthesis of improved probe designs. nih.gov

Future Perspectives and Unexplored Avenues in Fluorescent Probe Research

Development of Next-Generation Multifunctional Probes for Complex Biological Systems

The next frontier in fluorescent probe development lies in the creation of multifunctional probes capable of simultaneously reporting on several biological parameters within complex living systems. mdpi.combohrium.comnih.gov This moves beyond simple localization to providing a dynamic, multi-dimensional view of cellular processes. mdpi.comnih.govmdpi.com The design of such probes is a key area of focus, aiming to integrate multiple sensing and reporting capabilities into a single molecular entity. mdpi.combohrium.com

Researchers are actively developing probes that can target specific organelles like mitochondria, lysosomes, and the endoplasmic reticulum, while also sensing changes in the local microenvironment. mdpi.com For instance, a single probe might be designed to not only accumulate in the mitochondria but also report on fluctuations in viscosity and the presence of reactive oxygen species (ROS). mdpi.combohrium.com This dual-functionality is crucial for dissecting the interplay between different cellular events, such as the relationship between oxidative stress and changes in cellular mechanics. mdpi.combohrium.com

The development of these sophisticated probes often involves the strategic combination of different functional moieties. A targeting group directs the probe to a specific subcellular location, while one or more environmentally sensitive fluorophores report on parameters like pH, ion concentration, or viscosity. mdpi.comresearchgate.net The linker connecting these components, such as the PEG (polyethylene glycol) chains in N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5, plays a critical role in ensuring the proper function and solubility of the probe.

The ability to monitor multiple analytes simultaneously with a single probe offers significant advantages in terms of efficiency and reducing potential artifacts from using multiple, separate probes. bohrium.comnih.gov This is particularly important for studying dynamic processes where the timing and correlation of events are critical. bohrium.com Future probes are envisioned to be even more sophisticated, potentially incorporating logic-gate functionalities to report on complex cellular states.

Expanding Bioorthogonal Chemistry Applications in Live Systems Research

Bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes, has become an indispensable tool for studying biomolecules. nih.govoup.comyoutube.com The azide (B81097) group present in this compound is a key functional handle for bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.orgresearchgate.netnih.govfrontiersin.org

These "click chemistry" reactions allow for the specific and efficient labeling of biomolecules that have been metabolically or genetically engineered to contain a complementary alkyne or strained cyclooctyne (B158145) group. nih.govresearchgate.netfrontiersin.org This has revolutionized the ability to visualize and track the dynamics of proteins, glycans, and other macromolecules in live cells and even whole organisms. oup.comnih.govresearchgate.net

Future research will focus on expanding the scope and utility of these bioorthogonal reactions. This includes the development of new, faster, and more biocompatible catalyst systems for CuAAC to minimize potential toxicity in live-cell applications. acs.org For SPAAC, the focus is on designing novel cyclooctynes with enhanced reactivity and improved cell permeability, allowing for more rapid and sensitive labeling. nih.gov

The versatility of the azide-alkyne ligation strategy allows for the attachment of a wide variety of reporter molecules, including fluorophores like Cy5, to the target biomolecule. This enables researchers to not only visualize the location of the molecule but also to study its interactions and trafficking within the cell. The PEG linkers in this compound can improve the solubility and biocompatibility of the probe, making it well-suited for these in vivo applications. broadpharm.com

Furthermore, the development of "traceless" Staudinger ligations and other novel bioorthogonal reactions will provide an expanded toolkit for researchers, offering alternative strategies for labeling and manipulating biomolecules in their native environment. nih.gov These advancements will continue to push the boundaries of what can be studied in living systems, providing unprecedented insights into complex biological processes. nih.gov

Synergistic Integration with Emerging Imaging Modalities

The full potential of advanced fluorescent probes like this compound is realized when they are combined with cutting-edge imaging technologies. The synergy between probe development and new imaging modalities is driving significant progress in our ability to visualize biological processes with unprecedented detail and sensitivity. ctfassets.netnih.govacs.orgmdpi.com

Fluorescence imaging is a powerful technique due to its high sensitivity and the ability to perform real-time imaging in living systems. bohrium.commdpi.com However, traditional fluorescence microscopy has limitations in terms of resolution and tissue penetration. acs.org Emerging imaging modalities are overcoming these challenges, and fluorescent probes are being designed to be compatible with these new techniques.

For instance, super-resolution microscopy techniques, such as STED, PALM, and STORM, can bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. Fluorescent probes with specific photophysical properties, such as photoswitching or photoblinking, are essential for these methods. The Cy5 fluorophore in the subject compound is a popular choice for many imaging applications due to its brightness and photostability in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. acs.org

Furthermore, the integration of fluorescence imaging with other modalities, such as magnetic resonance imaging (MRI), is creating powerful bimodal or multimodal imaging platforms. researchgate.netdovepress.comresearchgate.netacs.org This allows researchers to correlate high-resolution cellular information from fluorescence with anatomical and functional data from MRI, providing a more complete picture of the biological system. researchgate.netdovepress.comresearchgate.net Probes for these applications are designed to have both fluorescent and magnetic properties.

The development of near-infrared (NIR) fluorescent probes is also a major area of research, as NIR light can penetrate deeper into tissues, enabling in vivo imaging in whole animals. acs.orgnih.gov The design of probes that are bright, stable, and have long emission wavelengths is crucial for advancing this field. nih.gov The continued co-evolution of fluorescent probes and imaging technologies will undoubtedly lead to groundbreaking discoveries in biology and medicine.

Q & A

Q. What are the critical considerations for synthesizing and characterizing N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5?

The compound is synthesized via stepwise conjugation of PEG chains, azide, and amine groups to the Cy5 fluorophore. Key steps include:

- Azide-PEG3 synthesis : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for azide functionalization .

- Amine-C3-PEG4 conjugation : Employ carbodiimide crosslinkers (e.g., EDC/NHS) to activate carboxyl groups for amine coupling .

- Characterization : Verify purity (>95%) via HPLC and confirm molecular weight (896.6 Da) using mass spectrometry .

Q. How should this compound be stored to maintain stability?

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis or degradation of PEG chains and Cy5 .

- Light sensitivity : Protect from light using amber vials to avoid Cy5 photobleaching, which reduces fluorescence intensity by >50% after 24 hrs of exposure .

- Inert gas : For long-term storage (>6 months), purge vials with argon to minimize oxidation .

Q. What methodologies are recommended for conjugating this compound to proteins or nucleic acids?

- Amine-reactive coupling : Target lysine residues or amine-modified oligonucleotides using the C3-PEG4-amine group (pH 7.4–8.5, 2 hrs at 4°C) .

- Bioorthogonal labeling : Use the azide-PEG3 group for strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-modified biomolecules (1:3 molar ratio, 37°C, 1 hr) .

Advanced Research Questions

Q. How do PEG chain lengths (PEG3 vs. PEG4) impact reaction kinetics and steric hindrance in live-cell labeling?

- PEG3 (azide side) : Shorter chains enhance reaction rates in SPAAC (k ≈ 0.1–1.0 M⁻¹s⁻¹) due to reduced steric bulk .

- PEG4 (amine side) : Longer chains improve solubility in aqueous buffers (>10 mg/mL) but may reduce labeling efficiency by 20–30% in dense cellular environments due to hindered diffusion .

- Optimization : Titrate PEG lengths based on target accessibility; use PEG3 for membrane proteins and PEG4 for cytoplasmic targets .

Q. How to resolve contradictions in fluorescence intensity data across experimental replicates?

- Purity checks : Re-test compound purity via HPLC; impurities >5% can quench Cy5 fluorescence .

- Environmental factors : Ensure consistent pH (7.0–7.5) and avoid light exposure during imaging; deviations can alter Cy5 quantum yield (QY = 0.28) .

- Competing reactions : Confirm azide-amine cross-reactivity is minimized by pre-blocking free amines with succinic anhydride .

Q. What strategies mitigate Cy5 signal quenching in in vivo imaging applications?

- Dynamic quenching : Use 1–5% bovine serum albumin (BSA) in buffers to reduce collisions with oxygen or halides .

- Tissue penetration : Optimize excitation/emission wavelengths (649/667 nm) for deep-tissue imaging; near-infrared filters improve signal-to-noise ratios by 3–5× .

- Metabolic stability : Co-administer protease inhibitors (e.g., leupeptin) to prevent Cy5 degradation in serum-containing media .

Methodological Resources

- Fluorescence calibration : Use Cy5-conjugated BSA standards to normalize intensity across experiments .

- Reaction validation : Confirm conjugation efficiency via gel electrophoresis (SDS-PAGE) with Coomassie staining and in-gel fluorescence .

- Data normalization : Correct for autofluorescence using unstained controls and spectral unmixing software (e.g., ImageJ plugins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.